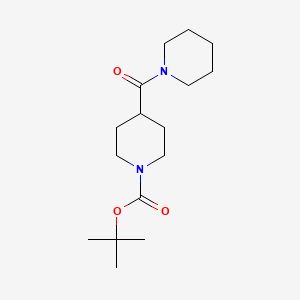

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

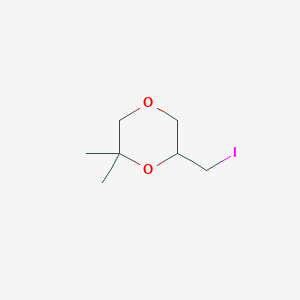

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H27N3O3 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate were not found, it’s worth noting that similar compounds have been used in the development of targeted protein degradation . Additionally, precursors of similar compounds have been used in the manufacture of fentanyl and its analogues .Molecular Structure Analysis

The InChI code for Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is 1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is a solid substance . It has a molecular weight of 297.4 and is stored in dry conditions at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of compounds like crizotinib, a therapy for certain types of lung cancer. This synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its role in the creation of significant pharmaceuticals (Kong et al., 2016).

Key Intermediate in Drug Synthesis

This compound is also essential as a key intermediate in synthesizing drugs like Vandetanib, used in treating medullary thyroid cancer. The synthesis process involves steps like acylation, sulfonation, and substitution, highlighting the compound's versatility in drug development (Min Wang et al., 2015).

Structural Studies and Crystallography

Structural studies of tert-butyl derivatives, including tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate, have been conducted to understand their molecular configurations. For example, X-ray studies of similar derivatives reveal specific orientations and molecular packing, contributing to a deeper understanding of their potential in drug design (Didierjean et al., 2004).

Synthesis of Novel Compounds for Diverse Applications

The versatility of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate extends to the synthesis of various novel compounds. For instance, its derivatives have been used in the creation of anticorrosive agents for carbon steel, demonstrating its utility beyond pharmaceuticals. This application involves studies on corrosion inhibition and adsorption properties, which are vital for industrial applications (Praveen et al., 2021).

Safety And Hazards

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Orientations Futures

While specific future directions for Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate were not found, it’s worth noting that similar compounds have been used in the development of targeted protein degradation . This suggests potential applications in the field of drug development and therapeutics .

Propriétés

IUPAC Name |

tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-13(8-12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKORSMETBZBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)

![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)

![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)

![(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2716024.png)

![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)

![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)

![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)

![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)